molecular formula C12H8BrF2NO3 B13705803 Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13705803
M. Wt: 332.10 g/mol
InChI Key: XZZNOTRYFCIGMG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the bromine atom, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 5-(3-Chloro-2,4-difluorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C12H8BrF2NO3

Molecular Weight

332.10 g/mol

IUPAC Name

ethyl 5-(3-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(14)10(13)11(6)15/h3-5H,2H2,1H3

InChI Key

XZZNOTRYFCIGMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)Br)F

Origin of Product

United States

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